

pharmacology of Cevoglitazar

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An In-depth Technical Guide on the Pharmacology of Cevoglitazar

Introduction

Cevoglitazar is a dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] It was developed as a therapeutic agent for the management of type 2 diabetes mellitus and associated dyslipidemia.[1] The rationale behind its development was to concurrently target the key metabolic dysregulations of insulin resistance and abnormal lipid profiles characteristic of these conditions. By activating both PPARα and PPARγ, **Cevoglitazar** was designed to offer comprehensive metabolic control.[2] However, the clinical development of **Cevoglitazar** was discontinued.[3] This guide provides a detailed overview of its pharmacology based on available preclinical data.

Core Mechanism of Action: Dual PPARaly Agonism

Cevoglitazar exerts its effects by binding to and activating two subtypes of the PPAR nuclear receptor family: PPARα and PPARγ. These receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes involved in glucose homeostasis, lipid metabolism, and inflammation.[4]

Upon activation by a ligand like **Cevoglitazar**, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) located in the promoter region of target genes, thereby modulating their transcription.



- PPARα Activation: Predominantly expressed in tissues with high fatty acid catabolism such
 as the liver, heart, and skeletal muscle, PPARα is a primary regulator of lipid metabolism. Its
 activation leads to the upregulation of genes involved in fatty acid uptake, transport into
 mitochondria, and subsequent β-oxidation. This results in a reduction of circulating
 triglycerides and free fatty acids.
- PPARy Activation: PPARy is most abundantly expressed in adipose tissue and plays a
 critical role in adipogenesis, insulin sensitivity, and glucose uptake. Activation of PPARy
 promotes the differentiation of adipocytes, which enhances the storage of fatty acids in fat
 cells, thereby reducing lipotoxicity in other tissues like the liver and muscle. This action
 improves insulin sensitivity and leads to lower blood glucose levels.

The dual agonism of **Cevoglitazar** is intended to provide a synergistic effect, addressing both the dyslipidemia (via PPARα) and the hyperglycemia/insulin resistance (via PPARγ) common in type 2 diabetes.

Caption: PPARα/y Signaling Pathway Activation by **Cevoglitazar**.

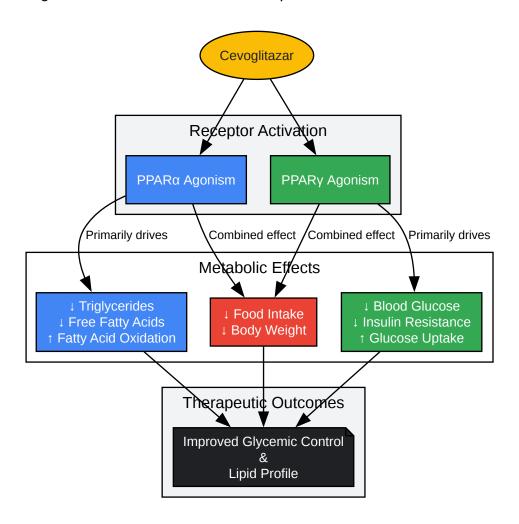
Pharmacodynamic Effects

Preclinical studies have demonstrated that **Cevoglitazar** produces beneficial effects on energy homeostasis, glycemic control, and lipid metabolism. In addition to improving insulin sensitivity and lipid profiles, a key finding was its ability to reduce food intake and body weight in animal models of obesity.

- In leptin-deficient ob/ob mice: **Cevoglitazar** administration led to a dose-dependent, acute, and sustained reduction in food intake and body weight. It also normalized plasma glucose and insulin levels and dose-dependently reduced free fatty acids and triglycerides.
- In obese, insulin-resistant cynomolgus monkeys: Treatment with **Cevoglitazar** lowered food intake and body weight in a dose-dependent manner. It also reduced fasting plasma insulin and, at higher doses, lowered hemoglobin A1c (HbA1c) levels.
- In fatty Zucker rats: **Cevoglitazar** was as effective as the PPARy agonist pioglitazone at improving glucose tolerance. Unlike pioglitazone, however, **Cevoglitazar** reduced body weight gain and adiposity, an effect attributed to its PPARα agonism. It normalized



intramyocellular lipids and reduced hepatic lipid concentration below baseline levels, primarily through PPAR α -mediated increases in β -oxidation.



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Caption: Logical Flow of **Cevoglitazar**'s Dual Agonist Effects.

Preclinical Efficacy Data

The following tables summarize the quantitative data from key preclinical studies.

Table 1: Effects of Cevoglitazar in Obese (ob/ob) Mice



Parameter	Vehicle Control	Cevoglitazar (0.5 mg/kg)	Cevoglitazar (1 mg/kg)	Cevoglitazar (2 mg/kg)
Body Weight Change (18 days)	Gain	Dose- dependent reduction	Dose- dependent reduction	Dose- dependent reduction
Food Intake	Normal	Dose-dependent reduction	Dose-dependent reduction	Dose-dependent reduction
Plasma Glucose (7 days)	Elevated	Normalized	-	-
Plasma Insulin (7 days)	Elevated	Normalized	-	-
Plasma Free Fatty Acids	Elevated	Dose-dependent reduction	Dose-dependent reduction	Dose-dependent reduction

| Plasma Triglycerides | Elevated | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

Table 2: Effects of **Cevoglitazar** in Obese Cynomolgus Monkeys

Parameter	Vehicle Control	Cevoglitazar (50 μg/kg)	Cevoglitazar (500 µg/kg)
Body Weight Change (4 weeks)	Stable/Gain	Reduction	Greater Reduction
Food Intake	Normal	Lowered	Lowered
Fasting Plasma Insulin	Elevated	Reduced	Reduced

| Hemoglobin A1c (HbA1c) | Stable | - | 0.4% reduction |

Table 3: Comparative Effects in Fatty Zucker Rats (4-week treatment)



Parameter	Vehicle	Fenofibrate (PPARα)	Pioglitazone (PPARy)	Cevoglitazar (PPARα/y)
Glucose Tolerance	Impaired	No significant improvement	Improved	Improved (similar to Pioglitazone)
Body Weight Gain	High	Reduced	Not reduced	Reduced
Adiposity	High	Reduced	Not reduced	Reduced
Intramyocellular Lipids	High	Normalized	Normalized	Normalized

| Hepatic Lipid Concentration| High | Reduced below baseline | Reduced | Reduced below baseline |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Study in ob/ob Mice and Cynomolgus Monkeys

- Animal Models:
 - Male, leptin-deficient ob/ob mice were used as a model of genetic obesity and insulin resistance.
 - Obese, insulin-resistant male cynomolgus monkeys were used as a non-human primate model.
- Drug Administration:
 - Mice: Cevoglitazar was administered orally at doses of 0.5, 1, or 2 mg/kg for 18 days.
 - Monkeys: Cevoglitazar was administered orally at doses of 50 and 500 μg/kg for 4 weeks.



Parameters Measured:

- Efficacy: Daily food intake and body weight were monitored throughout the studies. Blood samples were collected to measure plasma levels of glucose, insulin, free fatty acids, and triglycerides. In monkeys, HbA1c was also measured.
- Data Analysis: Dose-response relationships were evaluated by comparing the effects of different doses of Cevoglitazar against a vehicle control group.

Study in Fatty Zucker Rats

- Animal Model: Male fatty Zucker rats, a genetic model of obesity and insulin resistance, were
 used.
- Diet: Animals were fed a fat-enriched diet (54% kcal from fat) for 6 weeks to exacerbate the metabolic phenotype.
- Experimental Groups (4-week dosing period):
 - Vehicle control
 - Fenofibrate (pure PPARα agonist) at 150 mg/kg
 - Pioglitazone (pure PPARy agonist) at 30 mg/kg
 - Cevoglitazar at 5 mg/kg
- · Methodologies:
 - Glucose Tolerance: Oral glucose tolerance tests (OGTT) were performed to assess insulin sensitivity and glucose disposal.
 - Body Composition: Body weight and adiposity were measured.
 - Lipid Analysis:In vivo and ex vivo magnetic resonance methodologies were used to quantify intramyocellular and hepatic lipid content. Metabolic profiling was conducted to assess changes in lipid composition in muscle, liver, and adipose tissue depots.

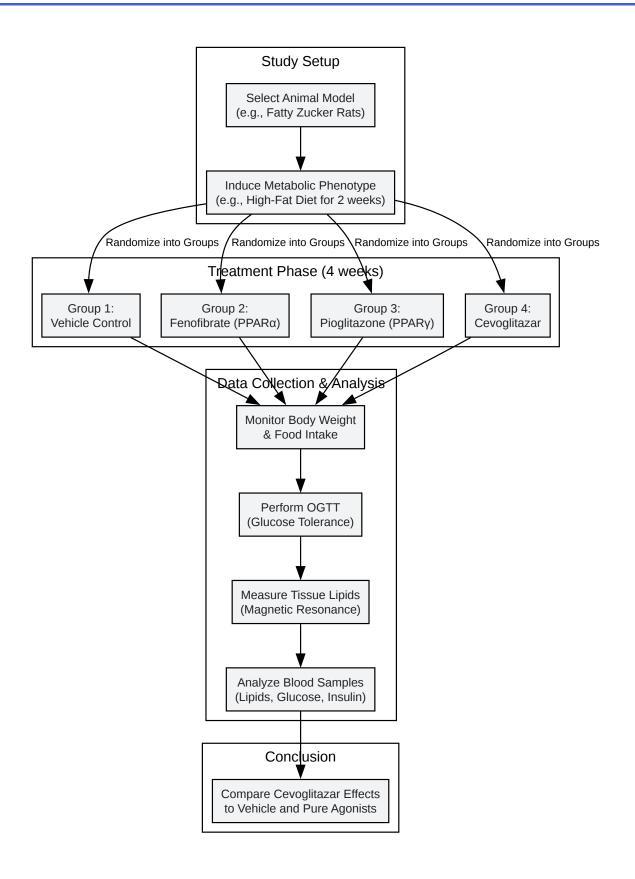






Data Analysis: The effects of Cevoglitazar were compared against vehicle control as well as
the selective PPARα and PPARγ agonists to dissect its mechanism of action. Statistical
significance was determined using appropriate tests (e.g., p < 0.05).





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Caption: Representative Preclinical Experimental Workflow.



Conclusion

Based on the available preclinical evidence, **Cevoglitazar** is a potent dual PPARα/γ agonist that effectively improves both glycemic control and lipid profiles in animal models of obesity and insulin resistance. Its dual mechanism of action allows it to simultaneously enhance insulin sensitivity via PPARγ activation and reduce circulating lipids through PPARα-mediated fatty acid oxidation. A notable characteristic observed in these studies was its ability to reduce body weight and food intake, distinguishing it from pure PPARγ agonists. Despite these promising preclinical results, the development of **Cevoglitazar** was halted, a fate shared by several other dual PPAR agonists, often due to safety concerns observed during clinical trials.

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